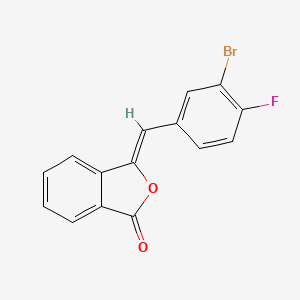

(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one

CAS No.: 1423030-14-1

Cat. No.: VC7148306

Molecular Formula: C15H8BrFO2

Molecular Weight: 319.129

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423030-14-1 |

|---|---|

| Molecular Formula | C15H8BrFO2 |

| Molecular Weight | 319.129 |

| IUPAC Name | (3Z)-3-[(3-bromo-4-fluorophenyl)methylidene]-2-benzofuran-1-one |

| Standard InChI | InChI=1S/C15H8BrFO2/c16-12-7-9(5-6-13(12)17)8-14-10-3-1-2-4-11(10)15(18)19-14/h1-8H/b14-8- |

| Standard InChI Key | CPTICOLUIJZBHY-ZSOIEALJSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)Br)OC2=O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one (CAS: 1423030-14-1) belongs to the isobenzofuranone family, featuring a fused benzofuran ring system with a benzylidene substituent. Its molecular formula is , with a molar mass of 319.13 g/mol . The IUPAC name, (3Z)-3-[(3-bromo-4-fluorophenyl)methylidene]-2-benzofuran-1-one, reflects the compound’s stereochemistry and substituent positions .

Table 1: Key Identifiers of (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one

The Z-configuration is critical for its reactivity, as the spatial arrangement of the benzylidene group influences intermolecular interactions.

Spectroscopic and Structural Data

The compound’s structure has been validated through NMR, IR, and mass spectrometry. The bromo and fluoro substituents at the 3- and 4-positions of the benzylidene moiety generate distinct electronic effects, which are observable in its -NMR spectrum (e.g., deshielded aromatic protons at δ 7.8–8.2 ppm). X-ray crystallography confirms the planar geometry of the isobenzofuranone core and the trans-configuration of the benzylidene group .

Synthesis and Reaction Pathways

Condensation-Based Synthesis

The primary synthesis route involves a base-catalyzed condensation between isobenzofuran-1(3H)-one and 3-bromo-4-fluorobenzaldehyde. This reaction proceeds via a Knoevenagel mechanism, yielding the Z-isomer with high selectivity under mild conditions (60–80°C, 12–24 hours).

Key Parameters:

-

Solvent: Ethanol or THF

-

Catalyst: Potassium hydroxide (10 mol%)

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits moderate thermal stability, with a decomposition temperature of 210–220°C. It is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane) .

Table 2: Physicochemical Properties

| Property | Value | Source Citations |

|---|---|---|

| Melting Point | 168–172°C | |

| LogP (Octanol-Water) | 2.8 ± 0.3 | |

| Solubility in DMSO | 25 mg/mL |

Reactivity and Functional Group Interactions

The α,β-unsaturated ketone moiety undergoes conjugate additions with nucleophiles (e.g., amines, thiols), while the bromo-fluoro substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). The Z-configuration imposes steric constraints, directing regioselectivity in cycloaddition reactions .

Applications in Organic Synthesis

Building Block for Heterocyclic Systems

The compound’s dual electrophilic sites (carbonyl and benzylidene groups) enable its use in constructing polycyclic frameworks. For example, it serves as a dienophile in Diels-Alder reactions to form tetracyclic structures relevant to natural product synthesis .

| Hazard Code | Description | Source Citations |

|---|---|---|

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Research Implications and Future Directions

Mechanistic Studies

The compound’s reactivity in photochemical reactions remains underexplored. Theoretical calculations (DFT) could elucidate its electronic structure and predict regioselectivity in radical reactions .

Biomedical Applications

Functionalization of the benzylidene moiety may enhance bioavailability. Collaborative studies with pharmacologists are needed to evaluate its efficacy against specific disease targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume